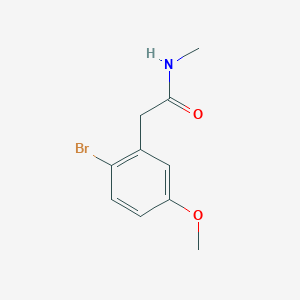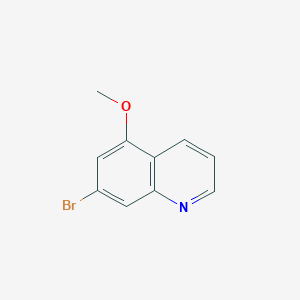
7-Bromo-5-methoxyquinoline
Overview
Description
7-Bromo-5-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08 g/mol .
Synthesis Analysis
The synthesis of 7-Bromo-5-methoxyquinoline involves taking 3, 5-dibromoaniline as a raw material and carrying out Skraup condensation reaction . More details about the synthesis can be found in the referenced patent .Molecular Structure Analysis
The InChI code for 7-Bromo-5-methoxyquinoline is 1S/C10H8BrNO/c1-13-10-6-7 (11)5-9-8 (10)3-2-4-12-9/h2-6H,1H3 . The Canonical SMILES is COC1=CC (=CC2=C1C=CC=N2)Br .Physical And Chemical Properties Analysis
7-Bromo-5-methoxyquinoline is a solid at room temperature . It has a molecular weight of 238.08 g/mol . The compound has a topological polar surface area of 22.1 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
Regioselective Bromination and Cross-Coupling Reactions : 7-Bromo-5-methoxyquinoline derivatives are used in regioselective bromination and palladium-catalyzed cross-coupling reactions. These processes lead to the synthesis of various substituted quinolines, including 11H-indolo[3,2-c]quinoline (Trécourt et al., 1995).
Alkoxydehalogenation and Bromination : The compound has been studied for its behavior in alkoxydehalogenation reactions, leading to the formation of different halogenated quinolines. These reactions are significant for synthesizing diverse quinoline derivatives (Osborne & Miller, 1993).
Synthesis of Polyfused Heterocycles : 7-Bromo-5-methoxyquinoline is involved in synthesizing novel polyfused heterocycles-based quinolone. These syntheses lead to compounds with potential antimicrobial activities (Hamama et al., 2015).
Biological and Medicinal Research
Antibacterial Agents : Some derivatives synthesized from 7-Bromo-5-methoxyquinoline exhibit potent antibacterial properties. These compounds have shown effectiveness against various bacterial strains, indicating their potential as antibacterial agents (Hamama et al., 2015).
Inhibitors of Steroid 5alpha Reductases : Certain derivatives of 7-Bromo-5-methoxyquinoline have been synthesized and evaluated as inhibitors of steroid 5alpha reductases. These studies provide insights into the compound's potential use in treating conditions related to steroid hormone metabolism (Baston et al., 2000).
Materials Science and Chemistry
Chemosensors for Metal Ions : Derivatives of 7-Bromo-5-methoxyquinoline have been used in developing chemosensors for metal ions like cadmium. These chemosensors can be applied in environmental monitoring and analysis (Prodi et al., 2001).
Synthesis of Complex Molecular Structures : The compound is utilized in the synthesis of complex molecular structures, including various organic compounds and pharmaceutical intermediates. This illustrates its versatility and importance in synthetic organic chemistry (YajimaToshikazu & MunakataKatsura, 1977).
Safety And Hazards
properties
IUPAC Name |
7-bromo-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWCKYVAFXPEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









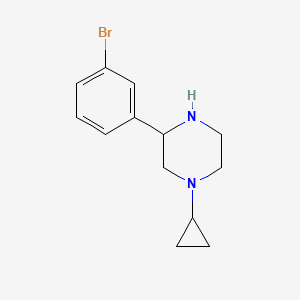

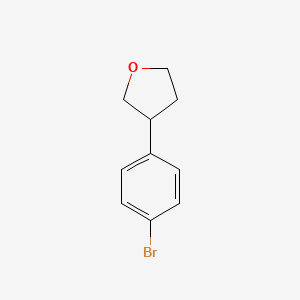
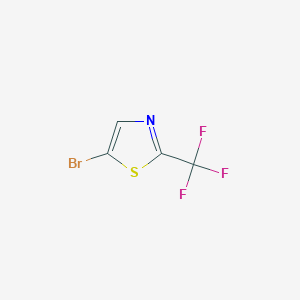

![Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1376863.png)
![Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1376864.png)
